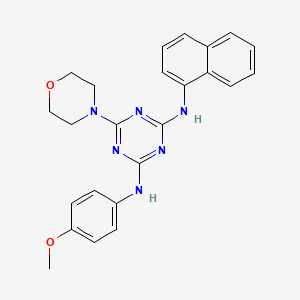

N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

Description

This 1,3,5-triazine derivative is characterized by three distinct substituents:

- N2 Position: A 4-methoxyphenyl group, introducing electron-donating methoxy functionality.

- N4 Position: A naphthalen-1-yl group, providing a bulky aromatic system for enhanced π-π interactions.

The compound’s molecular formula is C₂₄H₂₃N₇O₂, with a molecular weight of 449.5 g/mol.

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-31-19-11-9-18(10-12-19)25-22-27-23(29-24(28-22)30-13-15-32-16-14-30)26-21-8-4-6-17-5-2-3-7-20(17)21/h2-12H,13-16H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKWUNLOYWDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the methoxyphenyl, morpholinyl, and naphthalenyl groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and similar triazine derivatives:

Key Research Findings and Implications

Impact of N4 Substituents

- However, its bulkiness may reduce solubility, as seen in higher molecular weight derivatives .

- Halogenated N4 groups (e.g., in ) improve binding affinity in hydrophobic pockets but may introduce toxicity risks .

Role of C6 Substituents

- Morpholin-4-yl (target compound) provides moderate solubility due to its oxygen atom, contrasting with pyrrolidin-1-yl (), which increases lipophilicity and membrane permeability .

Biological Activity

N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound notable for its diverse biological activities. This compound features a triazine core with various substituents that enhance its potential therapeutic applications. Recent studies have highlighted its promising roles in medicinal chemistry, particularly in anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that compounds with a triazine core exhibit significant anticancer properties. The mechanism of action often involves the inhibition of enzymes related to tumorigenesis and the induction of apoptosis in cancer cells. A review of 1,3,5-triazine derivatives has shown that modifications to the triazine structure can enhance their inhibitory activity against cancer cell proliferation and promote apoptosis .

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Enzyme inhibition |

| A549 (Lung) | 10.0 | Cell cycle arrest |

These results suggest that the compound effectively targets cancer cells while sparing normal cells, a critical aspect of anticancer drug design.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Binding : It has been suggested that the compound can bind to receptors involved in signaling pathways that regulate apoptosis and cell growth.

Further detailed studies are required to fully elucidate these mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other triazine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| N2-(4-methoxyphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine | Moderate | Low |

| N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(phenyl)-1,3,5-triazine-2,4-diamine | High | Moderate |

This comparison illustrates that the specific substituents on the triazine core significantly influence both anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.